

A Technical Guide to the Characteristics of *Microbacterium esteraromaticum* B261

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: B261

Cat. No.: B3339848

[Get Quote](#)

Disclaimer: Limited publicly available data exists for the specific strain *Microbacterium esteraromaticum* **B261**. Therefore, this guide synthesizes information from various characterized strains of *Microbacterium esteraromaticum* to provide a comprehensive overview of the species' characteristics. Data presented here should be considered representative of the species, and not exclusively of strain **B261** unless otherwise specified.

Introduction

Microbacterium esteraromaticum is a Gram-positive, rod-shaped bacterium belonging to the phylum Actinomycetota.^[1] First described as "Bacterium esteraromaticum" by Omelianski in 1923, it has undergone several taxonomic reclassifications.^{[1][2][3][4][5]} This bacterium is noted for its diverse metabolic capabilities, including the degradation of environmental pollutants and the production of enzymes with applications in the pharmaceutical industry. Strain **B261** is held in the Belarusian Collection of Non-pathogenic Microorganisms.

Morphological and Physiological Characteristics

M. esteraromaticum is characterized by its rod shape and Gram-positive cell wall.^[1] The species is generally mesophilic, with optimal growth temperatures around 30°C.^{[1][4]} The G+C content of its DNA is typically between 69.3 and 69.7 mol%.^{[1][4]}

Table 1: General Characteristics of *Microbacterium esteraromaticum*

Characteristic	Description
Gram Stain	Positive
Shape	Rod-shaped
Optimal Growth Temperature	30°C
DNA G+C Content	69.3 - 69.7 mol%

Metabolic Capabilities and Enzymatic Activities

Microbacterium esteraromaticum exhibits a wide range of metabolic activities, making it a subject of interest for various biotechnological applications. These include the biodegradation of plastics and the enzymatic transformation of complex molecules.

Biodegradation of Plastics

Certain strains of *M. esteraromaticum* have demonstrated the ability to degrade synthetic polymers. For instance, strain SW3 can utilize polystyrene (PS) and polyethylene (PE) as its sole carbon source.^[6] This degradation is facilitated by the secretion of enzymes such as manganese peroxidase and lipase.^[6]

Table 2: Plastic Biodegradation by Microbacterium esteraromaticum SW3

Parameter	Value
Substrate	Polystyrene (PS) or Polyethylene (PE)
Optimal Growth Temperature	35°C
Optimal pH	6.3
PS Degradation Rate (21 days)	13.17%
PE Degradation Rate (21 days)	5.39%

Enzymatic Biotransformation of Ginsenosides

M. esteraromaticum is a source of valuable enzymes, such as β -glucosidase, which can be used for the biotransformation of ginsenosides.[7][8][9] These transformations are significant as they can convert major ginsenosides into minor, more pharmacologically active forms like Compound K and 20(S)-Rg3.[7][8][9]

Table 3: Ginsenoside Biotransformation by Recombinant β -glucosidases from *M. esteraromaticum*

Enzyme	Substrate	Product	Molar Conversion Yield	Reaction Time
Bgp3	Ginsenoside Rb1	Compound K	77%	60 min
Bgp1	Ginsenoside Rb1	20(S)-Rg3	Not specified	6 hours

Potential Applications

The unique metabolic and enzymatic characteristics of *M. esteraromaticum* open up possibilities for its use in various industrial and environmental applications.

Bioremediation

The ability of strains like SW3 to degrade plastics suggests a potential role for *M. esteraromaticum* in the bioremediation of plastic-contaminated environments.[6] The bacterium breaks down these complex polymers into simpler, less harmful compounds.[6]

Pharmaceutical and Nutraceutical Industries

The enzymatic capabilities of *M. esteraromaticum*, particularly in the biotransformation of ginsenosides, are highly relevant to the pharmaceutical and nutraceutical industries.[7][8][9][10] The production of more bioactive ginsenosides can lead to the development of novel therapeutic agents and health supplements.

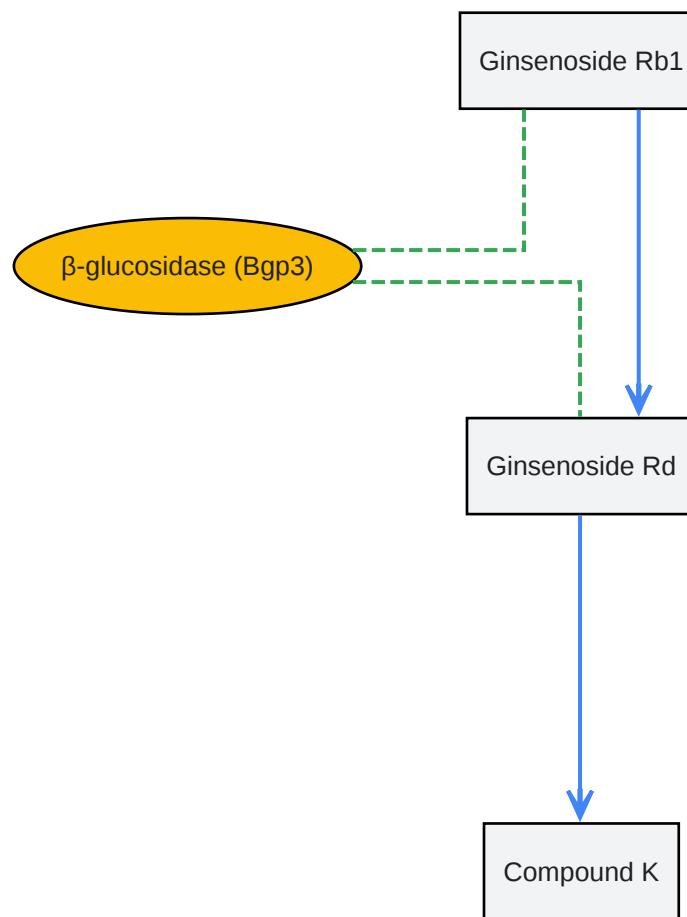
Agriculture

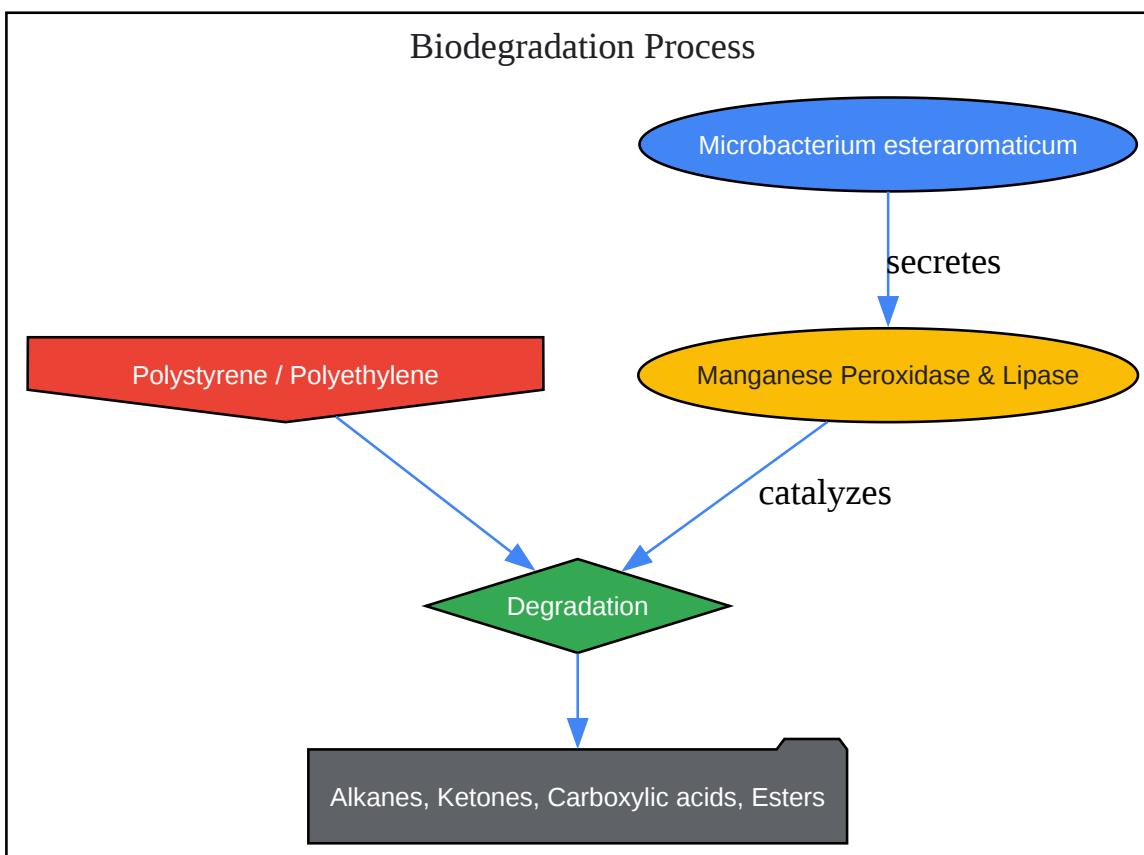
Some strains of *M. esteraromaticum* have shown nematicidal activity, indicating their potential use as biocontrol agents in agriculture to protect crops from parasitic nematodes.[11][12]

Experimental Protocols

Protocol for Plastic Biodegradation Assay (based on *M. esteraromaticum* SW3)

- Preparation of Mineral Salt Medium (MM): Prepare a basal mineral salt medium. The exact composition should be optimized but typically contains sources of nitrogen, phosphorus, and essential trace elements.
- Inoculum Preparation: Culture *M. esteraromaticum* SW3 in a suitable growth medium (e.g., Luria-Bertani broth) to obtain a sufficient cell density.
- Biodegradation Setup:
 - Add 2% (w/v) of either polystyrene or polyethylene film to flasks containing the sterile MM.
 - Inoculate the flasks with the prepared bacterial culture.
 - Incubate the flasks at 35°C with shaking for 21 days.
- Analysis:
 - After the incubation period, carefully remove the plastic films.
 - Wash the films to remove any attached biomass.
 - Dry the films to a constant weight.
 - The degradation rate is calculated based on the weight loss of the plastic films.
 - Further analysis of the degradation products can be performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[\[6\]](#)


Protocol for Enzymatic Biotransformation of Ginsenoside Rb1 (based on recombinant Bgp3)


- Enzyme and Substrate Preparation:

- Purify the recombinant β -glucosidase (Bgp3) from the expression host (e.g., *E. coli*).
- Prepare a solution of Ginsenoside Rb1 (1.0 mg/mL) in 20 mM sodium phosphate buffer (pH 7.0).
- Enzymatic Reaction:
 - Add the purified Bgp3 enzyme to the ginsenoside solution to a final concentration of 0.1 mg/mL.
 - Incubate the reaction mixture at 40°C for 60 minutes.
- Analysis of Products:
 - Stop the reaction (e.g., by heat inactivation).
 - Analyze the reaction products using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify and quantify the conversion of Ginsenoside Rb1 to Compound K.^{[7][9]}

Visualizations

Signaling Pathways and Workflows

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Microbacterium esteraromaticum - Wikipedia [en.wikipedia.org]
- 2. Germ AI | Microbacterium esteraromaticum [germai.app]
- 3. Species: Microbacterium esteraromaticum [lpsn.dsmz.de]
- 4. gbif.org [gbif.org]
- 5. Taxonomy browser Taxonomy Browser (Microbacterium esteraromaticum) [ncbi.nlm.nih.gov]

- 6. Biodegradation of polystyrene and polyethylene by *Microbacterium esteraromaticum* SW3 isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uclab.khu.ac.kr [uclab.khu.ac.kr]
- 8. Enzymatic biotransformation of ginsenoside Rb1 to 20(S)-Rg3 by recombinant β -glucosidase from *Microbacterium esteraromaticum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioconversion, Pharmacokinetics, and Therapeutic Mechanisms of Ginsenoside Compound K and Its Analogues for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP3209132B1 - Bacteria with nematicidal activity and the ability to promote plant growth - Google Patents [patents.google.com]
- 12. WO2020127364A1 - *Microbacterium esteraromaticum* strain, composition comprising the same, and uses thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to the Characteristics of *Microbacterium esteraromaticum* B261]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3339848#what-are-the-characteristics-of-microbacterium-esteraromaticum-b261>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com